Vasopressin antagonist 1867
Description
Overview of the Arginine Vasopressin (AVP) System in Physiological Regulation
The AVP system is a complex and vital neuroendocrine network that maintains homeostasis. frontiersin.org Its primary role is to regulate the body's water content and vascular tone. youtube.com Dysregulation of AVP can lead to significant fluid and electrolyte imbalances. youtube.com
Arginine vasopressin is a nonapeptide hormone synthesized in the magnocellular neurons of the hypothalamus, specifically within the supraoptic and paraventricular nuclei. frontiersin.orgnih.gov It is produced as a larger precursor molecule, prepropressophysin, which is processed into AVP, neurophysin II, and copeptin. nih.govfrontiersin.org These components are then transported down the axons to the posterior pituitary gland, where they are stored and released into the bloodstream. nih.govcvphysiology.com
The release of AVP is primarily stimulated by two main factors: increased plasma osmolality (a measure of the body's hydration status) and significant decreases in blood volume or pressure. nih.govcvphysiology.com Hypothalamic osmoreceptors are highly sensitive to changes in blood osmolarity, triggering AVP release to promote water retention by the kidneys when dehydration is detected. nih.gov
AVP secretion also follows a circadian rhythm, a 24-hour internal clock. nih.gov This rhythm is governed by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. nih.gov AVP signaling within the SCN is believed to contribute to the robustness of the circadian system, and its release patterns are tied to the sleep-wake cycle, influencing processes like urine production. nih.govpnas.org
The physiological effects of AVP are mediated through its interaction with three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2. creative-biolabs.comwikipedia.org These receptors differ in their location, function, and the signaling pathways they activate upon AVP binding. wikipedia.orgnih.gov
V1 Receptors (V1a and V1b): These receptors are coupled to the Gq/11 protein and activate the phospholipase C signaling pathway. This leads to an increase in intracellular calcium, which is the second messenger for their effects. creative-biolabs.comdroracle.ai
V2 Receptors: These receptors are linked to the Gs protein and activate the adenylyl cyclase pathway. This results in an increase in intracellular cyclic AMP (cAMP), which mediates their functions. creative-biolabs.comdroracle.ai
The distinct locations of the vasopressin receptor subtypes dictate their specific roles in the body.
V1a Receptors: These are widely distributed, found on vascular smooth muscle, platelets, liver cells, and in the brain. creative-biolabs.commedchemexpress.com Their activation leads to vasoconstriction (narrowing of blood vessels), platelet aggregation, and glycogenolysis (breakdown of glycogen) in the liver. creative-biolabs.comnih.govmedchemexpress.com
V1b Receptors: These receptors are primarily located in the anterior pituitary gland. droracle.aimedchemexpress.com They play a key role in regulating the release of adrenocorticotropic hormone (ACTH), which is part of the body's stress response. creative-biolabs.comdroracle.ai
V2 Receptors: Predominantly expressed on the principal cells of the kidney's collecting ducts, V2 receptors are central to AVP's antidiuretic function. droracle.aiexplorationpub.com Activation of V2 receptors stimulates the insertion of aquaporin-2 water channels into the cell membrane, dramatically increasing water reabsorption from the urine back into the bloodstream. nih.govyoutube.comexplorationpub.com
| Receptor Subtype | Primary Location(s) | Signaling Pathway | Primary Physiological Role(s) |
|---|---|---|---|
| V1a | Vascular smooth muscle, platelets, liver, brain creative-biolabs.comnih.govdroracle.ai | Phospholipase C / Ca²+ mobilization droracle.ai | Vasoconstriction, platelet aggregation, glycogenolysis creative-biolabs.commedchemexpress.com |
| V1b (V3) | Anterior pituitary creative-biolabs.comdroracle.ai | Phospholipase C / Ca²+ mobilization droracle.ai | ACTH release, stress response creative-biolabs.comdroracle.ai |
| V2 | Kidney collecting ducts droracle.aiexplorationpub.com | Adenylyl cyclase / cAMP droracle.ai | Renal water reabsorption (antidiuresis) nih.govexplorationpub.com |
Characterization of Vasopressin Receptor Subtypes: V1a, V1b, and V2
Rationale for Research into Vasopressin Receptor Antagonism
The development of drugs that can block vasopressin receptors—known as vasopressin receptor antagonists (VRAs)—is driven by the need to treat conditions caused by excessive or inappropriate AVP activity. nih.govovid.com By selectively targeting the V1a, V1b, or V2 receptors, researchers aim to create therapies that can precisely counteract specific pathological effects of AVP.
The journey to develop VRAs began in the 1970s with the creation of peptide-based antagonists. nih.gov While these early compounds were crucial for research and helped identify the different receptor subtypes, their utility as therapeutic agents was often limited by a lack of receptor selectivity and other pharmacological challenges. nih.gov A significant breakthrough came with the development of non-peptide antagonists, which offered better oral bioavailability and receptor specificity. nih.gov This led to the creation of the "vaptan" class of drugs. wikipedia.org Conivaptan (B1669423), a dual V1a/V2 antagonist, and Tolvaptan (B1682983), a selective V2 antagonist, are prominent examples of this class. nih.govmedchemexpress.com
| Antagonist Example | Receptor Selectivity | Significance |
|---|---|---|
| Conivaptan | V1a / V2 nih.gov | An early non-peptide, dual-action antagonist approved for in-hospital use. nih.gov |
| Tolvaptan | V2 Selective medchemexpress.com | An orally active, selective V2 antagonist used for treating hyponatremia. medchemexpress.comnih.gov |
| Relcovaptan | V1a Selective wikipedia.org | A selective V1a antagonist explored for various conditions, including potential as a molecular chaperone. wikipedia.org |
| Nelivaptan | V1b Selective medchemexpress.com | A selective V1b antagonist developed to study the role of the V1b receptor in stress-related disorders. medchemexpress.com |
While the initial focus of VRA development was on managing water retention and hyponatremia (low sodium levels), research has expanded dramatically. nih.govwikipedia.org The widespread distribution of vasopressin receptors, particularly in the central nervous system and cardiovascular system, has opened new avenues of investigation.
Current research is exploring the potential of vasopressin antagonists in a variety of other fields:
Cardiovascular Disease: V1a antagonists are being studied for their potential to counteract the vasoconstrictive effects of AVP in conditions like heart failure. cvphysiology.com
Central Nervous System Disorders: The involvement of V1b receptors in the stress axis has made them a target for research into anxiety and depression. bham.ac.uk Furthermore, V1a receptors in the brain have been linked to social behaviors, suggesting a role for antagonists in studying and potentially treating social-behavioral disorders. physiology.org
Polycystic Kidney Disease (PKD): V2 receptor antagonists have shown promise in slowing the growth of kidney cysts in animal models of PKD, leading to clinical trials in humans. wikipedia.org
Immunomodulation: Evidence suggests that AVP receptors are present on immune cells and that AVP may play a role in immune responses, opening up research into the use of antagonists in autoimmune diseases like multiple sclerosis. frontiersin.org
This expanding scope highlights the intricate and far-reaching influence of the vasopressin system and the broad potential of its antagonists to become valuable tools in medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)quinazolin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-26(33)19-32-27(21-9-7-10-22(17-21)35-3)30-25-12-11-23(18-24(25)28(32)34)36-16-8-15-31-13-5-4-6-14-31/h7,9-12,17-18,20H,4-6,8,13-16,19H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZPTYIJQUKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)OCCCN3CCCCC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Vasopressin Antagonist 1867 Action
Receptor Binding and Selectivity Profiles of Vasopressin Antagonist 1867
The defining characteristic of this compound is its high selectivity for the V1b receptor subtype over other vasopressin and oxytocin (B344502) receptors. adooq.comaxonmedchem.com
Vasopressin antagonists, as a class, function by competitively binding to vasopressin receptors. nih.gov This means they occupy the same binding site as the endogenous ligand, arginine vasopressin (AVP), without activating the receptor. This action effectively blocks AVP from initiating its downstream cellular effects. nih.govnih.gov Non-peptide antagonists, such as this compound, are known to penetrate deeper into the transmembrane region of the receptor compared to the endogenous peptide AVP, which binds more to the extracellular surface. nih.gov This difference in binding mode contributes to their antagonistic properties.
Research findings indicate that this compound is a potent and highly selective antagonist for the human V1b receptor. It exhibits an IC50 value of 3 nM for the V1b receptor. adooq.comaxonmedchem.com Crucially, its selectivity for the V1b receptor is over 1000-fold higher than for the human V1a, V2, and oxytocin (OT) receptors. adooq.comaxonmedchem.com This high degree of selectivity makes it a valuable tool for specifically studying the physiological roles of the V1b receptor.
Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (IC50) | Selectivity Fold |
|---|---|---|
| hV1b | 3 nM | >1000x vs hV1a, hV2, hOT |
| hV1a | >3000 nM | - |
| hV2 | >3000 nM | - |
| hOT | >3000 nM | - |
Data sourced from Axon Medchem and Adooq Bioscience. adooq.comaxonmedchem.com
This compound is a non-peptide molecule. axonmedchem.comnih.gov This structural classification imparts several key characteristics that distinguish it from older, peptide-based antagonists.
Peptide Antagonists : The first vasopressin antagonists were peptide-based. bioscientifica.com While often potent and selective, their utility was limited by poor oral bioavailability and short biological half-lives, typically requiring intravenous administration. bioscientifica.comnih.govahajournals.org
Non-Peptide Antagonists : The development of non-peptide antagonists, often called "vaptans," represented a significant advance. nih.govnih.gov These smaller molecules, including this compound, generally possess improved pharmacokinetic properties, most notably oral availability. axonmedchem.comahajournals.org This allows for broader research applications and potential therapeutic development that would be impractical with peptide-based drugs. nih.govahajournals.org
Intracellular Signaling Modulation by this compound
By blocking the V1b receptor, this compound prevents the transduction of signals normally initiated by AVP binding. This modulation occurs at the level of G-protein coupled receptors and their associated second messenger systems.
All vasopressin receptors, including V1b, are members of the G-protein coupled receptor (GPCR) superfamily. bioscientifica.com The specific signaling cascade activated depends on the receptor subtype.
V1a and V1b Receptors : These receptors are coupled to the Gq/11 family of G-proteins. nih.govbioscientifica.com Upon activation by AVP, this pathway stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, which acts as the key second messenger. nih.govmdedge.com By competitively inhibiting the V1b receptor, this compound blocks this entire Gq/11-mediated phosphoinositol signaling pathway. axonmedchem.comnih.gov
V2 Receptors : In contrast, V2 receptors are coupled to Gs proteins. bioscientifica.com Their activation stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP). bioscientifica.comwjgnet.com
Given that this compound is highly selective for the V1b receptor, it does not directly interact with the V2 receptor-mediated signaling pathway. adooq.comaxonmedchem.com The V1b receptor's primary signaling mechanism is through the phosphoinositol pathway, not the adenylate cyclase-cAMP system. nih.govbioscientifica.com Therefore, this compound's direct action is to block the increase in intracellular calcium triggered by V1b activation. It would not be expected to have a primary effect on adenylate cyclase activity or cAMP production, which are the hallmarks of V2 receptor signaling. bioscientifica.comwjgnet.commdpi.com Any observed changes in cAMP in a complex biological system would be indirect consequences of V1b blockade, rather than a direct effect of the antagonist on the V2 receptor's signaling machinery.
It is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. There is a fundamental contradiction between the specified compound and the requested biological mechanisms.
Scientific Explanation:
Compound Identity: "this compound" is a highly selective V1b receptor antagonist . axonmedchem.com Its primary site of action is the V1b vasopressin receptor.
Outline Focus: The provided outline, particularly sections on the modulation of Protein Kinase A (PKA), regulation of aquaporin water channels (AQP2, AQP4), and cellular permeability, describes the mechanism of action of V2 receptor antagonists . nih.govresearchgate.net
Receptor Mismatch:
V1b receptors are predominantly located in the anterior pituitary gland and certain areas of the brain. ontosight.aiphysiology.orgdroracle.aicriver.com They are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. ontosight.aiguidetopharmacology.orgoup.com Their primary role involves regulating the body's stress response by modulating the release of adrenocorticotropic hormone (ACTH). jci.orgnih.govnih.gov
V2 receptors are mainly found on the principal cells of the kidney's collecting ducts. droracle.aijci.orgdrugbank.comscispace.com They are coupled to Gs proteins, and their activation stimulates the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). researchgate.netguidetopharmacology.orgdrugbank.com This PKA pathway is directly responsible for the trafficking and insertion of Aquaporin-2 (AQP2) water channels into the cell membrane, which controls water reabsorption. nih.govresearchgate.netscispace.com
Therefore, an antagonist selective for the V1b receptor, such as this compound, would not be expected to directly modulate the PKA pathway or regulate aquaporin expression in the kidney as its primary mechanism. These are hallmark functions of V2 receptor signaling. Attempting to describe V2-mediated effects for a V1b-selective antagonist would be scientifically inaccurate.
Preclinical Research Methodologies and Animal Models for Vasopressin Antagonist 1867
In Vitro Studies for Mechanistic Elucidation of Vasopressin Antagonist 1867
The foundational step in characterizing any new drug candidate is to determine its activity and mechanism at the molecular and cellular level. For this compound, in vitro studies are critical for confirming its action on the vasopressin system.
To quantify how strongly this compound binds to its intended targets, radioligand binding assays are employed. These assays measure the affinity of the compound for the different vasopressin receptor subtypes (V1a, V1b, and V2). The experiments involve incubating cell membranes containing these receptors with a radiolabeled version of a ligand that is known to bind to them. Increasing concentrations of the non-radiolabeled this compound are then added to compete for binding with the radioligand.
The results of these assays determine the compound's affinity (expressed as the Kᵢ value) for each receptor subtype. A lower Kᵢ value indicates a higher binding affinity. This information is crucial for understanding the compound's potency and its selectivity for specific vasopressin receptors over others.
| Receptor Subtype | Radioligand | Receptor Source | Kᵢ (nM) |
|---|---|---|---|
| Human V1a | [³H]-Arginine Vasopressin | CHO-K1 cell membranes | Data Not Available |
| Human V1b | [³H]-Arginine Vasopressin | HEK293 cell membranes | Data Not Available |
| Human V2 | [³H]-Arginine Vasopressin | CHO-K1 cell membranes | Data Not Available |
Beyond simple binding, it is necessary to determine how this compound affects receptor function. Cell-based functional assays are used to confirm that the compound is an antagonist—that is, it blocks the receptor from being activated by the natural ligand, vasopressin.
cAMP Accumulation Assays: The V2 receptor, when activated, stimulates the production of a signaling molecule called cyclic AMP (cAMP). To test the antagonist activity of this compound at the V2 receptor, cells engineered to express this receptor are first treated with the antagonist and then stimulated with a known V2 agonist. An effective antagonist will prevent the expected rise in cAMP levels. glpbio.com
Calcium Mobilization Assays: Activation of the V1a and V1b receptors leads to an increase in the concentration of intracellular calcium (Ca²⁺). scribd.comglpbio.com In these assays, cells expressing V1 receptors are loaded with a dye that fluoresces in the presence of calcium. The ability of this compound to block the fluorescence signal that is normally produced upon agonist stimulation confirms its antagonist activity at these receptors.
Understanding the precise physical interaction between this compound and its target receptor at an atomic level can provide invaluable insights for drug development. Advanced techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the antagonist bound to the vasopressin receptor. sapphirebioscience.com This structural information reveals the specific binding pocket and the key amino acid residues involved in the interaction, which can guide the design of future antagonists with improved properties. sapphirebioscience.com
Computational methods are used to build virtual models of the interaction between this compound and the vasopressin receptors. Using the known or predicted structure of the receptor, molecular docking simulations can predict the most stable binding pose of the antagonist within the receptor. These in silico approaches can estimate the binding energy and identify critical molecular interactions, such as hydrogen bonds, that anchor the drug to its target. This predictive information helps to rationalize experimental findings and can accelerate the drug discovery process by prioritizing which novel compound variations to synthesize and test.
In Vivo Animal Model Studies for this compound Efficacy and Mechanism
After in vitro characterization, the focus shifts to evaluating the effects of this compound in living organisms. In vivo studies in animal models are essential for demonstrating the compound's potential therapeutic efficacy and understanding its physiological effects.
To test the efficacy of this compound, researchers use animal models that mimic human diseases where the vasopressin system is overactive. The choice of model is dictated by the potential clinical application of the antagonist.
Models of Fluid Imbalance: The Brattleboro rat is a well-established genetic model that lacks the ability to produce vasopressin. While primarily a model of vasopressin deficiency, it can be used to study the fundamental actions of vasopressin antagonists. Other models involve inducing conditions like heart failure or liver cirrhosis in rodents, which leads to fluid retention and provides a platform to test the aquaretic (water-excreting) effects of the antagonist.
Models for Neurological and Behavioral Disorders: Given the role of vasopressin in social behavior and anxiety, specific animal models are used to investigate the potential of vasopressin antagonists in these areas. These can include studies of social interaction and performance in anxiety-provoking tests.
| Animal Model | Human Condition Modeled | Primary Efficacy Measures |
|---|---|---|
| Spontaneously Hypertensive Rat | Hypertension | Blood Pressure, Heart Rate |
| Post-Myocardial Infarction Rat | Heart Failure | Urine Output, Serum Sodium, Cardiac Function |
| Brattleboro Rat | Diabetes Insipidus (Vasopressin Deficiency) | Water Intake, Urine Output, Urine Osmolality |
| PCK Rat | Polycystic Kidney Disease | Kidney Size, Cyst Formation, Renal Function |
Development and Validation of Animal Models for Vasopressin System Dysregulation
Models of Fluid Homeostasis Imbalance (e.g., Syndrome of Inappropriate Antidiuretic Hormone Secretion, Hyponatremia)
Animal models of fluid homeostasis imbalance are fundamental in the preclinical assessment of vasopressin antagonists. Hyponatremia, a state of low sodium concentration in the blood, is a common clinical condition often associated with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). In these conditions, excess vasopressin leads to water retention and dilution of serum sodium.
Non-peptide vasopressin receptor antagonists have been shown to be effective in correcting hyponatremia in prospective, randomized, placebo-controlled trials. nih.gov These agents work by promoting aquaresis, the excretion of free water without significant loss of electrolytes. turkjnephrol.orgslideshare.net Animal models that mimic SIADH are therefore critical for evaluating the efficacy of new vasopressin antagonists.
| Animal Model | Key Characteristics | Application for Vasopressin Antagonist Research |
| Rat model of SIADH | Chronic infusion of arginine vasopressin (AVP) and a liquid diet. | To assess the ability of the antagonist to increase free water clearance and normalize serum sodium levels. |
| Genetic models | Animals with genetic modifications leading to excessive AVP production or V2 receptor activation. | To investigate the long-term effects of the antagonist on fluid balance and renal function. |
Cardiovascular Pathophysiology Models (e.g., Heart Failure, Hemodynamic Instability)
Vasopressin plays a significant role in cardiovascular regulation, primarily through its vasoconstrictive effects mediated by V1a receptors and its fluid-retaining effects mediated by V2 receptors. In conditions like heart failure, vasopressin levels are often elevated, contributing to increased afterload and fluid overload. turkjnephrol.orgnih.govnih.gov
Animal models of heart failure are therefore essential for characterizing the cardiovascular effects of vasopressin antagonists. These models allow researchers to assess the compound's impact on hemodynamic parameters such as blood pressure, cardiac output, and peripheral vascular resistance. nih.govnih.gov
| Animal Model | Induction Method | Key Pathophysiological Features | Relevance for Vasopressin Antagonist Testing |
| Canine rapid ventricular pacing model | Chronic high-rate pacing of the right ventricle. | Reduced cardiac output, increased systemic vascular resistance, neurohumoral activation. nih.gov | Evaluation of effects on cardiac pre- and afterload, and systemic hemodynamics. nih.gov |
| Rat aortocaval fistula model | Surgical creation of a shunt between the abdominal aorta and vena cava. | Chronic volume overload, cardiac hypertrophy, and eventual heart failure. nih.gov | Assessment of impact on vascular tone and fluid retention in a volume-overload state. nih.gov |
| Rodent models of myocardial infarction | Ligation of a coronary artery. | Left ventricular dysfunction, cardiac remodeling, and neurohumoral activation. | Investigation of effects on post-infarction remodeling and hemodynamics. |
Studies in a dog model of heart failure induced by rapid ventricular pacing have shown that a specific vasopressin antagonist resulted in a small reduction in aortic pressure and peripheral vascular resistance. nih.gov In conscious, normally hydrated dogs, one vasopressin antagonist, dPVDAVP, increased cardiac output and heart rate while leaving arterial pressure unchanged. nih.gov
Renal Disease Models (e.g., Autosomal Dominant Polycystic Kidney Disease, Nephronophthisis)
There is a strong rationale for targeting the vasopressin V2 receptor in the treatment of polycystic kidney disease (PKD). nih.govnih.gov Vasopressin, acting through the V2 receptor, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which is implicated in the proliferation of cyst-lining cells and fluid secretion into the cysts. nih.govnih.govelsevierpure.com
Animal models that are orthologous to human renal cystic diseases are pivotal for testing the therapeutic potential of vasopressin antagonists.
| Animal Model | Human Disease Ortholog | Genetic Basis | Key Findings with Vasopressin Antagonists |
| cpk mouse | - | C57BL/6J-cpk/cpk | Inhibition of polycystic kidney disease development. nih.gov |
| PCK rat | Autosomal Recessive Polycystic Kidney Disease (ARPKD) | Pkhd1 mutation | Inhibition of polycystic kidney disease development. nih.govresearchgate.net |
| Pkd2/WS25 mouse | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Pkd2 mutation | Inhibition of polycystic kidney disease development. nih.govnih.govresearchgate.net |
| pcy mouse | Nephronophthisis | Nphp3 mutation | Inhibition of polycystic kidney disease development. nih.govnih.govresearchgate.net |
In these models, administration of V2 receptor antagonists like OPC-31260 and tolvaptan (B1682983) has been shown to inhibit the development and progression of polycystic kidney disease. nih.govnih.govelsevierpure.comresearchgate.net For instance, in the pcy mouse model of nephronophthisis, OPC-31260 inhibited renal cAMP accumulation and disease development, as evidenced by lower kidney weights, plasma BUN concentrations, and renal cyst volumes. nih.gov Similarly, in a mouse model of human ADPKD (PKD2), OPC-31260 prevented renal enlargement and inhibited disease development. nih.gov
Central Nervous System Models (e.g., Stroke-Induced Brain Edema, Stress-Related Neuropsychiatric Conditions)
Vasopressin is implicated in the pathophysiology of several central nervous system (CNS) conditions. Following a stroke, vasopressin is released and may contribute to cerebral edema and inflammation. semanticscholar.orgnih.govmdpi.com Vasopressin V1a receptor antagonism has been associated with reduced secondary brain injury and edema in experimental stroke models. semanticscholar.orgnih.gov
Animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model, are used to investigate the neuroprotective effects of vasopressin antagonists. d-nb.infonih.gov In MCAO models, treatment with the mixed vasopressin antagonist conivaptan (B1669423) has been shown to ameliorate brain swelling. d-nb.infonih.gov
Furthermore, vasopressin, particularly via the V1b receptor, plays a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related neuropsychiatric conditions like anxiety and depression. researchgate.netnih.gov Animal models of anxiety and depression are therefore employed to evaluate the anxiolytic and antidepressant potential of vasopressin antagonists. researchgate.netnih.gov
| Animal Model Type | Specific Model Example | Application in Vasopressin Antagonist Research |
| Stroke Models | Middle Cerebral Artery Occlusion (MCAO) | To assess the reduction of brain edema and improvement of neurological outcomes. mdpi.comd-nb.infonih.gov |
| Stress-Related Models | Chronic Mild Stress, Forced Swim Test | To evaluate anxiolytic and antidepressant-like effects. researchgate.netnih.gov |
Assessment of Pharmacodynamic Responses in Animal Studies
Pharmacodynamic studies in animals are essential to understand how a vasopressin antagonist affects the body. These studies focus on the physiological and biochemical effects of the drug and its mechanism of action.
Evaluation of Aquaretic Effects and Water Excretion Dynamics
A primary pharmacodynamic effect of V2 receptor antagonists is aquaresis, the excretion of solute-free water. turkjnephrol.orgslideshare.net Animal studies are designed to quantify this effect and understand its dynamics.
In rats, a single oral administration of the non-peptide V2 receptor antagonist SR121463 induced a dose-dependent aquaresis. nih.gov Chronic treatment also led to a marked aquaresis. nih.gov Similarly, in patients with heart failure, the selective V2 receptor antagonist tolvaptan was shown to be an effective aquaretic. nih.govelsevierpure.com
Key Parameters Measured in Aquaretic Studies:
Urine volume and osmolality
Free water clearance
Plasma sodium concentration and osmolality
Urinary electrolyte excretion (to confirm selective water diuresis)
Analysis of Hemodynamic Parameters and Vascular Tone Modulation
Vasopressin antagonists, particularly those that block the V1a receptor, are expected to influence hemodynamic parameters by modulating vascular tone. turkjnephrol.org Preclinical studies in various animal models are conducted to characterize these effects.
In conscious dogs, the infusion of the vasopressin antagonist dPVDAVP led to a 23% increase in cardiac output and a 27% increase in heart rate, with no change in arterial pressure. nih.gov This was largely due to an increase in skeletal muscle blood flow. nih.gov In contrast, another antagonist, d(CH2)5Tyr(Me)AVP, had little effect on these parameters when given alone. nih.gov
In animal models of heart failure, vasopressin antagonists have been observed to cause a small reduction in aortic pressure and peripheral vascular resistance. nih.gov However, the renin-angiotensin system appears to play a more dominant role in regulating peripheral vascular tone in these models. nih.gov
Monitoring of Renal Cyst Growth and Disease Progression in Kidney Models
In preclinical evaluations of this compound for potential applications in polycystic kidney disease (PKD), various animal models that recapitulate human PKD are utilized. These include the PCK rat, an orthologous model for autosomal recessive PKD (ARPKD), and several mouse models for autosomal dominant PKD (ADPKD). nih.govnih.gov The primary goal is to assess the compound's ability to inhibit the development and progression of renal cystic disease.
Methodologies for monitoring disease progression are multifaceted, involving both macroscopic and microscopic assessments. A key indicator is the measurement of total kidney weight relative to body weight, as cystic kidneys become significantly enlarged. Non-invasive imaging techniques such as high-resolution magnetic resonance imaging (MRI) and robotic 3D ultrasound are employed for the longitudinal tracking of total kidney volume (TKV), a critical biomarker in both preclinical and clinical studies.
Histological analysis of kidney sections is performed to determine the cyst and fibrosis indices. This involves staining tissue slices to visualize and quantify the area occupied by cysts and fibrotic tissue relative to the total kidney area. Furthermore, cellular-level changes are monitored by measuring markers of cell proliferation and apoptosis within the cyst-lining epithelial cells. A crucial molecular endpoint is the measurement of renal cyclic adenosine monophosphate (cAMP) levels, as vasopressin V2 receptor-mediated cAMP signaling is a primary driver of cyst growth. nih.govnih.gov Although this compound is a selective V1b antagonist, its effects on these parameters are studied to understand any potential cross-receptor activity or alternative pathways it might influence in the context of PKD.
Table 1: Methodologies for Monitoring Renal Disease Progression in Preclinical PKD Models
| Parameter | Methodology | Purpose | Example Finding with V2R Antagonists |
|---|---|---|---|
| Kidney Growth | Measurement of kidney-to-body weight ratio; MRI/Ultrasound for Total Kidney Volume (TKV) | To quantify overall kidney enlargement due to cyst growth. | Significant reduction in kidney weight and TKV in treated animals vs. controls. researchgate.net |
| Cyst Burden | Histological analysis of stained kidney sections to calculate cyst index (% of cystic area). | To directly measure the extent of cystic changes in the renal parenchyma. | Reduced cyst ratio in animals receiving early, high-dose treatment. researchgate.netnih.gov |
| Fibrosis | Histological staining (e.g., Masson's trichrome) to calculate fibrosis index. | To assess the degree of interstitial fibrosis, a hallmark of disease progression. | Lowered fibrosis indices in treated models. |
| Cellular Proliferation | Immunohistochemical staining for markers like Proliferating Cell Nuclear Antigen (PCNA). | To quantify the rate of cell division in cyst-lining epithelia, a driver of cyst expansion. | Reduced number of PCNA-positive cells in treated animals. |
| Molecular Signaling | Enzyme-linked immunosorbent assay (ELISE) to measure renal tissue cAMP levels. | To determine the effect on the key signaling pathway (cAMP) that promotes cystogenesis. | Lowered renal cAMP levels in treated animals. nih.govresearchgate.net |
Investigation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity and Behavioral Phenotypes
Given that this compound is a selective V1b receptor antagonist, a significant focus of its preclinical evaluation is on its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. The V1b receptor is densely expressed on corticotrophs in the anterior pituitary and plays a crucial role in mediating the release of adrenocorticotropic hormone (ACTH). nih.gov
Animal models, particularly genetically modified mice such as those lacking the V1b receptor (Avpr1b knockout mice), are instrumental in these investigations. To assess HPA axis activity, researchers measure plasma levels of ACTH and corticosterone (B1669441) (the primary glucocorticoid in rodents) under both basal (non-stress) conditions and in response to various stressors. nih.gov Acute stressors may include restraint or forced swimming, while chronic stress paradigms involve repeated exposure to a stressor over several days. Blood samples are collected at specific time points before, during, and after the stress challenge to map the neuroendocrine response profile. A blunted ACTH and corticosterone response to stress in animals treated with this compound would indicate successful target engagement and antagonism at the pituitary V1b receptor.
Alterations in HPA axis function are closely linked to behavioral phenotypes, particularly those related to anxiety, depression, and aggression. nih.govdaneshyari.com Therefore, preclinical studies of this compound include a battery of behavioral tests.
Anxiety-related behaviors are assessed using tests like the elevated plus maze and the light-dark box.
Depressive-like behaviors are often evaluated using the forced swim test and the tail suspension test, where increased immobility time is interpreted as a sign of behavioral despair. nih.gov
Aggression can be measured using the resident-intruder test, which quantifies aggressive behaviors of a resident animal towards an unfamiliar intruder.
Methodologies for Investigating Species Differences and In Vitro-In Vivo Discrepancies in Antagonist Action
Translating preclinical findings to clinical applications requires a thorough understanding of species-specific differences in pharmacology and pharmacokinetics, as well as reconciling discrepancies between in vitro potency and in vivo efficacy.
Initial in vitro characterization involves binding assays using cell lines expressing the vasopressin receptors from different species (e.g., rat, dog, human) to determine the antagonist's affinity and selectivity across species. Functional assays measuring the inhibition of vasopressin-induced signaling (e.g., calcium flux or cAMP accumulation) are also performed. These studies can reveal significant differences in receptor pharmacology between species. nih.gov
To bridge the gap between preclinical species and humans, pharmacokinetic (PK) parameters are determined in multiple animal species (typically rodent and non-rodent). These data, combined with in vitro metabolism data from liver microsomes of different species (including human), are used to build predictive models. Allometric scaling, which relates physiological parameters to body size, is a common method used to extrapolate PK parameters like clearance and volume of distribution to humans.
More sophisticated approaches involve the development of physiologically based pharmacokinetic (PBPK) models. These models integrate in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in different species. By linking the PBPK model with a receptor occupancy (RO) model based on in vitro binding affinity, researchers can predict the dose required to achieve a target level of receptor engagement in humans, providing a more rational basis for selecting the first-in-human dose. nih.gov
Preclinical Optimal Timing and Dosing Strategies in Animal Models
Determining the optimal therapeutic window and dose range is a critical step in the preclinical development of this compound. These studies are often conducted in disease models that have a well-characterized progression, such as the mouse models of ADPKD. nih.gov
To investigate optimal timing, the antagonist is administered at different stages of the disease, for example, "early" (before significant pathology is established) versus "advanced" (after the disease is well-established). The effects on key endpoints, such as cyst ratio and kidney weight, are then compared. Studies on other vasopressin antagonists have suggested that early intervention yields more significant renoprotective effects, as treatment initiated in advanced disease stages may fail to halt progression. researchgate.netnih.gov
Dose-ranging studies are performed to identify the minimal effective dose and the dose that provides maximal efficacy. Typically, animals are treated with multiple dose levels of the antagonist (e.g., low dose and high dose) for a defined period. researchgate.netnih.gov Efficacy is assessed by measuring both physiological responses (e.g., changes in urine volume and osmolality) and disease-specific markers (e.g., reduction in cyst growth). researchgate.net These studies help to establish a dose-response relationship and inform the selection of doses for longer-term toxicity studies and subsequent clinical trials. The findings from a study on a V2 receptor antagonist in a mouse model of ADPKD are illustrative of this approach.
Table 3: Representative Findings from a Preclinical Timing and Dosing Study in an ADPKD Mouse Model
| Treatment Group | Timing of Initiation | Dose | Outcome at 3 Weeks | Outcome at 6 Weeks |
|---|---|---|---|---|
| Control | N/A | Vehicle | Cyst Ratio: 25% | Cyst Ratio: 27% |
| Group 1 | Early (Day 21) | High | Cyst Ratio: 18% (Reduced vs. Control) | Cyst Ratio: 24% (Not sig. different) |
| Group 2 | Early (Day 21) | Low | No significant reduction | No significant reduction |
| Group 3 | Advanced (Day 42) | High | No significant reduction | No significant reduction |
(Data adapted from a study on V2RA OPC-31260 for illustrative purposes) nih.gov
This data suggests that early initiation with a high dose is most effective, and that efficacy may wane over time, potentially requiring dose adjustments. nih.gov
Advanced Structural and Biophysical Characterization of this compound
Cryo-Electron Microscopy and X-ray Crystallography of Receptor-Antagonist Complexes
Understanding the precise molecular interactions between this compound and its target, the V1b receptor, is crucial for structure-based drug design and optimization. High-resolution structural techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are employed to visualize the receptor-antagonist complex at near-atomic detail.
In recent years, cryo-EM has become a revolutionary tool for determining the structures of G protein-coupled receptors (GPCRs) like the vasopressin receptors. ccemmp.org This technique is particularly valuable for studying antagonist-bound states, which are often more challenging to stabilize and crystallize than agonist-bound, G protein-coupled states. The process involves purifying the receptor protein, forming a complex with this compound, and then flash-freezing the sample in a thin layer of vitreous ice. Thousands of images of individual receptor particles are then collected using a transmission electron microscope and computationally averaged to reconstruct a high-resolution 3D density map. nih.gov
These cryo-EM structures reveal the specific binding pocket of the antagonist within the receptor's transmembrane domain. biorxiv.orgnih.gov They elucidate the key amino acid residues that interact with the antagonist, the conformation of the receptor in its inactive state, and the molecular mechanisms that prevent receptor activation and downstream signaling. For example, structures of the related V2 receptor bound to antagonists like Tolvaptan have shown how the small molecule binds deep within the orthosteric pocket, contacting key "toggle switch" residues that are critical for receptor activation. biorxiv.orgnih.gov
While cryo-EM has been highly successful, X-ray crystallography remains a powerful complementary technique. This method requires growing a well-ordered three-dimensional crystal of the receptor-antagonist complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the complex. Though obtaining high-quality crystals of membrane proteins can be a significant challenge, X-ray crystallography can provide exceptionally high-resolution structural data.
Spectroscopic (e.g., NMR) and Chromatographic (e.g., HRMS, HPLC) Methods for Structural Elucidation
The structural integrity and purity of this compound and its analogues are paramount for accurate preclinical evaluation. A combination of spectroscopic and chromatographic techniques is employed to unequivocally confirm the chemical structure and assess the purity of these synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of quinazolinone derivatives like this compound.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the quinazolinone ring and the acetamide (B32628) group resonate at characteristic downfield shifts. The chemical shifts of the aromatic carbons further confirm the substitution pattern on both the quinazolinone core and the aryl ring at the 2-position. In similar quinazolinone structures, the cyclic amide or lactam ring of the quinazolinone core displays characteristic signals for the quaternary carbons at low frequencies. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique for determining the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS confirms the molecular formula of the synthesized compound, which for this compound is C₂₈H₃₆N₄O₄. This technique is routinely used in the characterization of novel quinazolinone derivatives to ensure the correct molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable method for assessing the purity of this compound. A validated reverse-phase HPLC method is typically developed to separate the target compound from any impurities, starting materials, or byproducts. The purity is determined by integrating the peak area of the analyte and is often required to be ≥95% for compounds used in biological assays. For example, a common method for analyzing quinazolinone derivatives involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. The retention time and peak purity are used to confirm the identity and homogeneity of the compound.
| Technique | Purpose | Typical Observations for Quinazolinone Scaffolds |
| ¹H NMR | Structural confirmation and proton environment analysis. | Characteristic signals for aromatic protons, acetamide group, and side chain protons. |
| ¹³C NMR | Carbon framework elucidation. | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the side chain. |
| HRMS | Determination of elemental composition and molecular formula confirmation. | Provides highly accurate mass measurement to confirm the expected molecular formula. |
| HPLC | Purity assessment and separation of impurities. | A single major peak indicating high purity (typically ≥95%). |
Novel Synthetic Approaches and Derivatization Strategies for this compound
The development of efficient synthetic routes and the exploration of structural modifications are crucial for the optimization of lead compounds like this compound.
Exploration of Solid-Phase Synthesis Techniques
While the initial synthesis of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide analogues, including this compound, was achieved through solution-phase chemistry, solid-phase synthesis offers several advantages for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This technique allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps.
The solid-phase synthesis of quinazolinone derivatives has been explored through various strategies. A common approach involves anchoring a suitable building block, such as an anthranilic acid derivative, to a solid support. Subsequent cyclization and functionalization steps are then performed in a stepwise manner to construct the desired quinazolinone scaffold. For the synthesis of 2-amino-4(3H)-quinazolinones, a versatile solid-phase method has been described that involves the generation of a polymer-bound S-methylisothiourea, followed by N-acylation and reductive cyclization.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
The systematic modification of the structure of this compound allows for the exploration of the structure-activity relationship (SAR), providing insights into the key molecular features required for potent and selective V1b receptor antagonism. The synthesis and SAR studies of a series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists have been reported. axonmedchem.comnih.gov
Key areas of structural modification include:
The Aryl Group at the 2-Position: Modifications to the substituent pattern on the aryl ring at the 2-position of the quinazolinone core can significantly impact potency and selectivity.
The Side Chain at the 6-Position: The nature and length of the side chain at the 6-position of the quinazolinone ring are critical for receptor interaction. The 3-(piperidin-1-yl)propoxy group in this compound is an important feature for its activity.
The Acetamide Moiety: Alterations to the N-isopropylacetamide group can influence pharmacokinetic properties and receptor binding.
The synthesis of these analogues typically follows a convergent route where key intermediates are prepared and then combined to generate the final compounds. The biological activity of these derivatives is then assessed through in vitro binding assays to determine their affinity for the V1b receptor and selectivity against other vasopressin receptor subtypes (V1a and V2) and the oxytocin (B344502) receptor.
Below is a table summarizing the structure-activity relationships for a series of analogues based on the 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide scaffold, as reported by Napier et al.
| Compound | R¹ (at 2-aryl position) | R² (at 6-position) | V1b IC₅₀ (nM) | Selectivity vs. V1a | Selectivity vs. V2 | Selectivity vs. OT |
| Analogue A | 3-MeO | H | 180 | >55-fold | >55-fold | >55-fold |
| Analogue B | 3-MeO | 3-(piperidin-1-yl)propoxy | 3 | >1000-fold | >1000-fold | >1000-fold |
| Analogue C | 4-MeO | 3-(piperidin-1-yl)propoxy | 10 | >1000-fold | >1000-fold | >1000-fold |
| Analogue D | 2-MeO | 3-(piperidin-1-yl)propoxy | 25 | >400-fold | >400-fold | >400-fold |
Data adapted from Napier et al., Bioorg Med Chem Lett. 2011 Mar 15;21(6):1871-5.
These SAR studies demonstrate the importance of the 3-methoxy substituent on the 2-aryl ring and the presence of the 3-(piperidin-1-yl)propoxy side chain at the 6-position for achieving high potency and selectivity for the V1b receptor.
Investigational Research Areas and Theoretical Applications of Vasopressin Antagonist 1867
Non-Renal and Non-Cardiovascular Research Avenues for Vasopressin Antagonist 1867
The high selectivity of this compound for the V1b receptor makes it a subject of interest for research beyond its effects on water balance and blood pressure. axonmedchem.comadooq.com The V1b receptor is notably expressed in the anterior pituitary, where it modulates the release of adrenocorticotropic hormone (ACTH), and throughout limbic brain regions, which are crucial for emotional and cognitive processing. researchgate.netphysiology.org
The localization of V1b receptors in brain areas associated with emotion, stress, and social behaviors provides a strong rationale for investigating V1b antagonists like this compound for neurological and psychiatric conditions.
Arginine vasopressin (AVP) is a key mediator of the hypothalamic-pituitary-adrenal (HPA) axis, particularly under conditions of chronic stress. researchgate.netresearchgate.net AVP potentiates the effect of corticotropin-releasing factor (CRF) on the pituitary, leading to ACTH secretion. This action is mediated by the V1b receptor. researchgate.netdrugbank.com Consequently, antagonists of the V1b receptor are being investigated for their potential to treat stress-related disorders like major depression and anxiety. researchgate.netresearchgate.net
Research on other selective V1b antagonists, such as SSR149415, has demonstrated a reduction in aggressive behaviors in animal models. drugbank.com For instance, administration of SSR149415 to resident male hamsters significantly reduced the duration of aggression towards an intruder. drugbank.com While direct studies on this compound and aggression are not extensively documented, its potent and selective V1b antagonism suggests it could be a valuable tool for exploring the role of this receptor in aggressive and stress-related behaviors. The initial research on the chemical series to which this compound belongs indicated that optimized compounds were active in a mechanistic model of HPA dysfunction, supporting a potential role in modulating stress responses. researchgate.net
The vasopressin system is integral to the regulation of complex social behaviors, including social recognition, bonding, and the processing of emotional cues. annaly-nevrologii.comscispace.com Animal and human studies have shown that vasopressin can modulate neural circuits involved in social cognition. For example, intranasal vasopressin administration in humans has been shown to alter activity in brain regions like the temporoparietal junction and the medial prefrontal cortex-amygdala circuit during social and emotional tasks. nih.govnih.gov
The V1b receptor, specifically, has been implicated in social memory. Studies in mice have highlighted the importance of the V1b receptor in the CA2 region of the hippocampus for social recognition and aggression. uni-regensburg.de Antagonism of vasopressin receptors has been shown to impair social recognition in rodents. nih.gov Although direct research on this compound in social cognition and emotional processing is limited, its function as a selective V1b antagonist makes it a candidate for investigating the specific contribution of this receptor to these complex behaviors, distinct from the more extensively studied V1a receptor.
Following a brain injury such as an ischemic stroke, vasopressin is released and is thought to contribute to the development of cerebral edema, a life-threatening complication. iomcworld.orgresearchgate.net This has led to research into vasopressin antagonists as a potential therapy. Studies have shown that vasopressin receptor antagonists can attenuate secondary brain injury and edema in experimental stroke models. iomcworld.orgresearchgate.net
The mechanism is thought to involve the modulation of cerebral water homeostasis and blood-brain barrier permeability, potentially through interactions with aquaporin-4 (AQP4) water channels in astrocytes. iomcworld.orgnih.gov Research has primarily focused on V1a receptor antagonists (like SR49059) or mixed V1a/V2 antagonists (like Conivaptan), which have shown significant reductions in brain edema in animal models of stroke and traumatic brain injury. iomcworld.orgnih.gov While this compound is a V1b antagonist, and the role of the V1b receptor in brain edema is less clear, the general involvement of the vasopressin system in post-injury edema suggests a theoretical, albeit currently unexplored, avenue for research.
Beyond its role in the HPA axis, vasopressin has been found to have broader interactions with the endocrine and metabolic systems. AVP can influence the release of key pancreatic hormones like insulin (B600854) and glucagon (B607659) and may play a role in regulating glucose and lipid metabolism. nih.gov There is evidence for the presence of vasopressin receptors in the pancreas, liver, and adipose tissue. nih.gov
The interactions between vasopressin and insulin are complex and appear to be altered in metabolic disorders such as obesity and diabetes. nih.gov Research indicates that these metabolic effects may involve both V1a and V1b receptors. nih.gov Given that this compound is a highly selective V1b antagonist, it presents an opportunity to dissect the specific role of the V1b receptor in these metabolic processes, separate from the effects mediated by V1a or V2 receptors. However, specific studies investigating the metabolic effects of this compound have not been prominently reported in the available literature.
The targeted nature of this compound allows for its theoretical application in therapeutic strategies for organ systems where V1b receptors play a significant pathophysiological role. The primary focus for V1b antagonists has been on central nervous system disorders due to the receptor's distribution in the brain and pituitary. researchgate.netphysiology.org
The potential for V1b antagonists as a novel class of antidepressants and anxiolytics represents a key emerging therapeutic strategy. researchgate.net Clinical trials with other V1b antagonists have shown some promise in treating patients with major depressive disorder, particularly those with evidence of HPA axis hyperactivity. researchgate.net As a potent and selective tool, this compound is valuable for preclinical research aimed at validating the V1b receptor as a therapeutic target for these and potentially other neuropsychiatric conditions. Further research is required to translate these theoretical applications into clinical realities for this specific compound.
Compound Information Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Alternate Names | Compound 12i | axonmedchem.comadooq.com |
| Molecular Formula | C28H36N4O4 | |
| Molecular Weight | 492.6 g/mol | |
| CAS Number | 909391-88-4 | adooq.com |
| Receptor Target | Vasopressin V1b Receptor | axonmedchem.comadooq.com |
| Potency (IC50) | 3 nM for human V1b | axonmedchem.comadooq.com |
| Selectivity | >1000-fold over V1a, V2, and Oxytocin (B344502) receptors | axonmedchem.comadooq.com |
| Availability | Orally available | axonmedchem.comadooq.com |
Table 2: Mentioned Compounds in this Article
| Compound Name | Class / Target |
|---|---|
| This compound | Selective Vasopressin V1b Receptor Antagonist |
| Conivaptan (B1669423) | Mixed Vasopressin V1a/V2 Receptor Antagonist |
| SSR149415 | Selective Vasopressin V1b Receptor Antagonist |
| SR49059 | Selective Vasopressin V1a Receptor Antagonist |
| TS-121 | Vasopressin V1b Receptor Antagonist |
| ABT-436 | Vasopressin V1b Receptor Antagonist |
Neurological and Psychiatric Research Implications
Understanding and Mitigating Unintended Receptor Interactions of this compound
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize potential side effects. For this compound, research has focused on characterizing its selectivity and understanding any potential off-target interactions.
This compound, also identified as Compound 12i, emerged from a class of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives. researchgate.netnih.gov It is characterized by its high affinity for the human vasopressin 1b (V1b) receptor, with a reported IC50 value of 3 nM. axonmedchem.com A key feature highlighted in its preclinical assessment is its remarkable selectivity. Research demonstrates that it exhibits over 1000-fold greater selectivity for the V1b receptor compared to the closely related vasopressin 1a (V1a), vasopressin 2 (V2), and oxytocin (OT) receptors. axonmedchem.comadooq.com
This high degree of selectivity is a primary focus of its investigational profile, as off-target effects at other vasopressin or oxytocin receptors could lead to unintended physiological responses. For instance, antagonism of the V1a receptor can lead to vasodilation and hypotension, while V2 receptor antagonism results in aquaresis, or the excretion of free water. nih.govnih.gov The development of antagonists with such a high selectivity profile, like this compound, is crucial for dissecting the specific roles of the V1b receptor in various biological processes without the confounding effects of interacting with other receptor subtypes.
The quinazoline (B50416) scaffold, from which this compound is derived, has been a subject of interest for its potential interactions with various biological targets. researchgate.net However, the specific design and optimization of this series of compounds have been geared towards maximizing V1b affinity and selectivity.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | IC50 (nM) | Selectivity vs. hV1b |
| Human V1b | 3 | - |
| Human V1a | >3000 | >1000-fold |
| Human V2 | >3000 | >1000-fold |
| Human Oxytocin (OT) | >3000 | >1000-fold |
Data sourced from publicly available research data. axonmedchem.comadooq.com
The research that led to this compound is part of a broader effort to develop non-peptide, orally active vasopressin receptor antagonists with improved specificity. nih.gov The synthesis and structure-activity relationship (SAR) studies of the 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide series have been instrumental in this regard. nih.govnih.gov These studies systematically explored how modifications to the quinazolinone core and its substituents impact binding affinity and selectivity for the V1b receptor. rsc.org
For example, the optimization of this chemical series led to the identification of compounds with not only high potency but also favorable pharmacokinetic properties, making them suitable for in vivo studies. nih.govresearchgate.net This iterative process of chemical synthesis and biological testing is fundamental to the development of tool compounds and potential therapeutic candidates with precisely tailored receptor interaction profiles. The insights gained from the development of this class of compounds, including this compound, have contributed to a deeper understanding of the structural requirements for potent and selective V1b receptor antagonism. rsc.org
Preclinical Translational Research Considerations for this compound
Translating preclinical findings from animal models to human clinical applications presents a significant challenge in drug development. For V1b antagonists like this compound, several key considerations are at the forefront of translational research.
Preclinical studies in animal models are essential for evaluating the potential of new compounds. V1b receptor antagonists have been investigated in various rodent models of anxiety and depression, often showing anxiolytic and antidepressant-like effects. oup.comnih.gov These effects are frequently linked to the antagonist's ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key stress-response system. oup.comresearchgate.net
However, the translation of these behavioral findings to human conditions has proven to be complex. For instance, the V1b antagonist SSR149415 showed promising results in animal models but failed to demonstrate clear efficacy in clinical trials for major depressive disorder. frontiersin.org This disconnect highlights potential species differences in the regulation and function of the vasopressin system, as well as the inherent limitations of animal models in fully recapitulating complex human psychiatric disorders. nih.gov Therefore, while in vivo studies in animals with compounds like this compound are critical for establishing proof-of-concept and understanding mechanism of action, the interpretation and extrapolation of these findings to human physiology must be approached with caution. The focus of translational research is increasingly on identifying biomarkers, such as receptor occupancy, that can be measured in both animals and humans to bridge this translational gap. nih.gov
The efficacy of a receptor antagonist can be influenced by the concentration of the endogenous ligand it competes with. In the case of V1b antagonists, their therapeutic potential is often investigated in conditions associated with HPA axis hyperactivity, where endogenous vasopressin levels may be elevated. oup.comnih.gov Chronic stress, for example, can lead to increased vasopressin expression and release, which in turn drives the HPA axis. exp-oncology.com.ua
Preclinical and clinical research with other V1b antagonists suggests that their efficacy may be more pronounced in individuals with higher basal levels of stress hormones like cortisol. nih.gov This indicates that elevated endogenous vasopressin may create a state where the V1b receptor is more actively involved in the pathophysiology, thereby making it a more effective target for antagonism.
Furthermore, the administration of a vasopressin receptor antagonist can sometimes lead to a compensatory increase in circulating vasopressin levels. physiology.org This feedback mechanism is an important consideration in preclinical studies, as sustained high levels of vasopressin could potentially overcome the antagonist's effects or lead to activation of other vasopressin receptor subtypes if the antagonist's selectivity is not sufficiently high. The high selectivity of this compound is therefore a significant advantage in mitigating such possibilities. axonmedchem.com Investigating the interplay between endogenous vasopressin levels and the efficacy of this compound in various disease models is a crucial aspect of its preclinical evaluation.
Future Directions in Vasopressin Antagonist 1867 Research
Elucidation of Complete Vasopressin Signaling Networks and Receptor Cross-talk
A critical avenue for future research lies in the complete elucidation of the vasopressin signaling networks. While it is known that vasopressin antagonists like 1867 primarily target vasopressin receptors to regulate water balance and blood pressure, the intricacies of these signaling pathways are still being unraveled. ontosight.ai Vasopressin receptors, including V1a, V1b, and V2 subtypes, are G-protein-coupled receptors (GPCRs) that activate various intracellular signaling cascades. frontiersin.orgmdpi.com The V1a and V1b receptors are coupled to Gq/11, while the V2 receptor is coupled to Gs. frontiersin.org
A key area of investigation is the phenomenon of receptor cross-talk. Studies have shown that oxytocin (B344502) and vasopressin, due to their structural similarities, can interact with each other's receptors. nih.govnih.gov This cross-talk between oxytocin and vasopressin receptors adds a layer of complexity to the signaling network. nih.gov Future research will need to employ carefully designed signaling assays to dissect the specific pathways activated by vasopressin and its antagonists at each receptor subtype, including instances of co-expression. nih.gov Furthermore, the potential for heterodimerization between different vasopressin receptor subtypes or with other GPCRs, such as the apelin receptor, presents another exciting area of exploration that could reveal novel regulatory mechanisms. physiology.orgoup.com Recent studies have highlighted non-canonical vasopressin-to-oxytocin receptor (OTR) crosstalk in specific brain circuits, regulating behaviors like paternal care in mice. biorxiv.org
Discovery of New Indications for Vasopressin Antagonist 1867 Through Mechanistic Insights
A deeper understanding of the mechanistic actions of this compound is expected to unveil new therapeutic applications. Currently, vasopressin antagonists are primarily investigated for conditions like heart failure, hypertension, and hyponatremia. ontosight.aioup.com However, the role of vasopressin extends beyond these cardiovascular and renal functions.
For instance, vasopressin is implicated in stress-related neuropsychiatric disorders, and V1a receptor antagonists are being explored for conditions like inappropriate aggression and major depression. frontiersin.org The V1B receptor, in particular, plays a crucial role in the regulation of the hypothalamus-pituitary-adrenal (HPA) axis, and its antagonists have shown antidepressant-like effects in animal models. nih.gov By elucidating the specific receptor subtype selectivity of this compound, researchers may identify its potential in treating mood disorders, especially those associated with HPA axis hyperactivity. nih.gov
Furthermore, the involvement of vasopressin in pain perception, metabolic syndrome components, and even cancer progression opens up new avenues for investigation. researchgate.net Preclinical studies have shown that vasopressin analogs can impair tumor aggressiveness and metastasis in colorectal cancer models. e-crt.org Mechanistic insights into how this compound modulates these pathways could lead to its repositioning for oncological or metabolic indications.
Identification of Novel Receptor Subtypes, Splice Variants, or Accessory Proteins
The established classification of vasopressin receptors into V1a, V1b, and V2 subtypes may not be exhaustive. frontiersin.org Research has suggested the existence of novel receptor subtypes or variants that could be targeted by antagonists like 1867. nih.gov For example, some studies have pointed towards a putative new vasopressin receptor subtype involved in the vasodilating action of vasopressin in certain vascular beds. nih.gov
Moreover, alternative splicing of vasopressin receptor genes can generate different receptor isoforms with distinct functional properties. researchgate.netnih.gov A splice variant of the V2 receptor, termed V2b, has been identified and is known to downregulate the cell-surface expression of the canonical V2 receptor. researchgate.net The expression of these splice variants is developmentally regulated and tissue-specific, suggesting a role in fine-tuning vasopressin signaling. nih.gov Future research on this compound should investigate its binding affinity and functional effects on these splice variants.
The interaction of vasopressin receptors with accessory proteins is another area ripe for discovery. These proteins can modulate receptor trafficking, signaling, and desensitization. Identifying such interacting partners for the receptors targeted by this compound could provide novel targets for combination therapies.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Preclinical Studies
The integration of multi-omics data will be instrumental in building a comprehensive understanding of the effects of this compound. By combining genomics, proteomics, and metabolomics approaches, researchers can move beyond a single-target perspective to a systems-level view of the drug's impact.
Interactive Table: Multi-Omics Approaches in Vasopressin Antagonist Research
| Omics Type | Application in Vasopressin Antagonist Research | Potential Insights for this compound |
| Genomics | Identifying genetic polymorphisms in vasopressin receptors (e.g., AVPR1A) that influence response to antagonists. nih.gov | Predicting patient populations most likely to benefit from treatment with this compound. |
| Proteomics | Quantifying changes in protein expression in response to antagonist treatment, identifying downstream signaling pathways and biomarkers. | Uncovering novel mechanisms of action and identifying biomarkers to monitor therapeutic efficacy. |
| Metabolomics | Analyzing changes in the metabolic profile of cells or organisms following antagonist administration. medrxiv.org | Identifying metabolic pathways affected by this compound and potential off-target effects. |
By integrating these datasets, researchers can construct detailed network models of the drug's action, leading to more informed preclinical development and potentially identifying novel biomarkers for patient stratification. medrxiv.org
Exploration of Strategies for Targeted Delivery and Enhanced Pharmacological Profiles of this compound
Optimizing the delivery and pharmacological properties of this compound is a key area for future research. datainsightsmarket.com While oral formulations are available for some vasopressin antagonists, targeted delivery could enhance efficacy and minimize potential side effects. nih.gov
Strategies to be explored include:
Nanoparticle-based delivery systems: Encapsulating the antagonist in nanoparticles could improve its solubility, stability, and bioavailability, and allow for targeted delivery to specific tissues or cell types.
Peptide-drug conjugates: Linking the antagonist to a targeting peptide that specifically binds to a receptor expressed on the target cells could increase its local concentration and reduce systemic exposure. For instance, a vasopressin V2 receptor-targeting peptide carrier has been shown to mediate siRNA delivery into collecting duct cells. plos.org
Development of biased agonists/antagonists: These are ligands that preferentially activate certain signaling pathways over others at the same receptor. Designing a biased antagonist of the vasopressin receptor could allow for the selective blockade of detrimental signaling pathways while preserving beneficial ones.
Furthermore, ongoing research aims to develop new vasopressin antagonists with improved potency and selectivity, which could lead to better treatment outcomes. ontosight.ai The continuous refinement of the pharmacological profile of compounds like this compound will be crucial for their successful translation into the clinic.
Q & A
Q. What experimental approaches are used to validate the receptor selectivity of Vasopressin antagonist 1867 in vitro?
To confirm receptor selectivity, researchers typically employ in vitro binding assays using radiolabeled ligands (e.g., tritiated vasopressin) on cell lines expressing human V1a, V1b, V2, or oxytocin receptors. Competitive binding curves are generated to calculate IC50 values and receptor affinity ratios . Functional assays, such as measuring cAMP accumulation (for V2 receptor antagonism) or intracellular calcium flux (for V1a/V1b antagonism), further validate selectivity. These methods are standardized against reference antagonists like Conivaptan (V1a/V2 antagonist) .
Q. How is the efficacy of this compound in reducing water retention evaluated in preclinical models?
In rodent models of hyponatremia or heart failure, researchers administer the antagonist intravenously and monitor urine output, osmolality, and plasma sodium levels over 24–72 hours. Key endpoints include changes in aquaporin-2 expression (via Western blot) and renal tubular water permeability assays . For acute models, hypertonic saline challenges are used to assess rapid normalization of sodium levels, with strict adherence to guidelines to avoid overcorrection risks .
Advanced Research Questions
Q. What methodologies resolve contradictions between in vitro receptor binding data and in vivo physiological responses for this compound?
Discrepancies often arise from differences in tissue-specific receptor density, pharmacokinetic properties, or metabolite activity. To address this, researchers use:
- Tissue microdialysis to measure local drug concentrations in target organs (e.g., kidney, hypothalamus).
- Knockout rodent models (e.g., V1a<sup>-/-</sup> or V2<sup>-/-</sup>) to isolate receptor-specific effects .
- Pharmacodynamic modeling integrating plasma half-life, protein binding, and receptor occupancy kinetics .
Q. How can dynamic molecular interactions of this compound with V2 receptors be visualized in real time?
Fluorescence Recovery After Photobleaching (FRAP) is employed to study antagonist-induced changes in receptor mobility within the cell membrane. For example, GFP-tagged V2 receptors are transfected into HEK293 cells, and their lateral diffusion rates are quantified before/after antagonist treatment. This reveals whether the drug stabilizes receptor clusters or enhances internalization .
Q. What statistical frameworks are recommended for analyzing dose-dependent paradoxical effects of this compound in chronic disease models?
Nonlinear mixed-effects modeling (NLME) is critical for datasets with variable responses across timepoints or cohorts. For instance, in cirrhotic rats with refractory ascites, a biphasic effect (initial diuresis followed by rebound sodium retention) may require:
- Sigmoidal Emax models to capture threshold-dependent effects.
- Bayesian hierarchical models to account for inter-individual variability in drug metabolism .
Methodological Challenges & Solutions
Q. How to design a pharmacokinetic study for nasal administration of this compound in COVID-19 research?
- Dosing calculations : Estimate viral load (e.g., 1.5 × 10<sup>7</sup> virions/nasal cavity) and compute stoichiometric excess (e.g., 170x) to ensure viral neutralization .
- Delivery validation : Use radiolabeled antagonist in ex vivo nasal mucosa explants to quantify mucosal coverage and retention time via gamma counting .
- Safety : Monitor for anosmia or mucosal irritation using histopathology and olfactory electrophysiology in primates .
Q. What strategies mitigate confounding factors in behavioral studies linking this compound to stress-induced opioid relapse?
- Standardized stress protocols : Combine foot-shock intensity gradients with withdrawal timelines to control stressor variability .
- Microdialysis in nucleus accumbens : Measure real-time dopamine fluctuations post-antagonist administration to correlate with relapse behavior .
- Blinded crossover designs : Reduce bias in rodent self-administration paradigms .
Data Interpretation & Reporting Standards
Q. How to reconcile conflicting findings on this compound’s role in intestinal parasitic infections (e.g., giardiasis)?
- Mechanistic stratification : Differentiate direct antiparasitic effects (e.g., protozoan motility inhibition) from indirect host-mediated actions (e.g., reduced mucosal inflammation) via dual RNA-seq of host-pathogen interactions .
- Meta-analysis : Pool data from in vitro (parasite cultures) and in vivo (mucosal permeability assays) studies using random-effects models to quantify effect size heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
